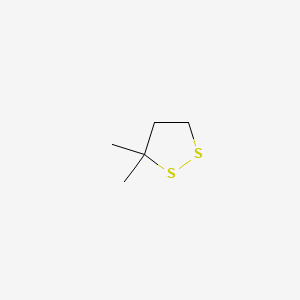

3,3-Dimethyl-1,2-dithiolane

Description

Properties

CAS No. |

58384-57-9 |

|---|---|

Molecular Formula |

C5H10S2 |

Molecular Weight |

134.3 g/mol |

IUPAC Name |

3,3-dimethyldithiolane |

InChI |

InChI=1S/C5H10S2/c1-5(2)3-4-6-7-5/h3-4H2,1-2H3 |

InChI Key |

LFHJFWOMFQJUBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCSS1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethyl-1,2-dithiolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1,2-dithiolane, a sulfur-containing heterocyclic compound. It details the physicochemical properties, including its Chemical Abstracts Service (CAS) number, molecular formula, and weight. This guide outlines generalized experimental protocols for its synthesis and characterization based on established methods for analogous 1,2-dithiolanes. Furthermore, it explores the characteristic chemical reactivity of the 1,2-dithiolane ring, which is pertinent to its potential biological activities and applications in various scientific domains.

Introduction

This compound is a five-membered heterocyclic organic compound containing a disulfide bond within its structure. It belongs to the class of 1,2-dithiolanes, which are known for their unique chemical properties stemming from the strained disulfide bond. While this specific compound is found in nature, notably as a component in the scent glands of skunks, the broader class of 1,2-dithiolanes has garnered interest in various fields, including medicinal chemistry and materials science, due to their redox activity and ability to undergo thiol-disulfide exchange reactions. This guide aims to consolidate the available technical information on this compound for research and development purposes.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 58384-57-9 | [1][2] |

| Molecular Formula | C₅H₁₀S₂ | [1] |

| Molecular Weight | 134.27 g/mol | [1] |

| IUPAC Name | This compound | |

| Boiling Point | 68 °C at 14 Torr | [1] |

| Predicted Water Solubility | 0.37 g/L | [3] |

| Predicted logP | 1.83 - 2.4 | [3] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound via oxidation of 2,2-dimethyl-1,3-propanedithiol.

Materials:

-

2,2-dimethyl-1,3-propanedithiol

-

Iron(III) chloride (FeCl₃) or Iodine (I₂)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃) (if using iodine)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolution of Dithiol: Dissolve 2,2-dimethyl-1,3-propanedithiol in a suitable organic solvent such as dichloromethane or diethyl ether in a round-bottom flask equipped with a magnetic stir bar. The reaction should be performed under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. A typical concentration would be in the range of 0.01-0.05 M.

-

Oxidation:

-

Using Iron(III) chloride: Slowly add a solution of iron(III) chloride in the same solvent to the stirred dithiol solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Using Iodine: Alternatively, add a solution of iodine in the same solvent dropwise until a persistent faint yellow color is observed, indicating the consumption of the dithiol.

-

-

Quenching:

-

If FeCl₃ was used, the reaction mixture can be washed with water and then brine.

-

If iodine was used, quench the excess iodine by washing the reaction mixture with a saturated solution of sodium thiosulfate until the organic layer is colorless. Subsequently, wash with a saturated sodium bicarbonate solution and then brine.

-

-

Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Characterization

Objective: To confirm the identity and purity of the synthesized this compound.

Methods:

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Inject an aliquot of the solution into a GC-MS system.

-

A typical GC program would involve an initial temperature of 50-70°C, followed by a ramp to 250-300°C. A non-polar capillary column (e.g., DB-5ms) is suitable.

-

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 134, corresponding to the molecular weight of the compound. Fragmentation patterns should be consistent with the structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

The ¹H NMR spectrum is expected to show a singlet for the two equivalent methyl groups and two multiplets for the two inequivalent methylene groups of the dithiolane ring.

-

The ¹³C NMR spectrum will show distinct signals for the quaternary carbon, the methyl carbons, and the two methylene carbons.

-

Biological Activity and Chemical Reactivity

There is limited specific information on the biological activity of this compound. However, the 1,2-dithiolane ring is the key functional group in biologically active molecules like lipoic acid, which plays a crucial role in aerobic metabolism. The reactivity of the strained disulfide bond in 1,2-dithiolanes is central to their function.

The primary chemical reaction of interest is the thiol-disulfide exchange . The strained S-S bond in the five-membered ring is susceptible to nucleophilic attack by thiols, leading to a ring-opened dithiol. This reversible reaction is fundamental in many biological redox processes.

While some studies have explored 1,2-dithiolane derivatives as potential inhibitors for enzymes like thioredoxin reductase, it has been suggested that the 1,2-dithiolane moiety alone is not sufficient for potent and specific inhibition. The overall structure of the molecule dictates its biological target and activity.

Visualizations

Caption: A plausible synthetic pathway for this compound.

Caption: Thiol-disulfide exchange mechanism of 1,2-dithiolanes.

References

Synthesis of 3,3-Dimethyl-1,2-dithiolane from 1,3-Dithiol Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,3-Dimethyl-1,2-dithiolane, a heterocyclic compound of interest in various scientific domains. The primary synthetic route involves a two-step process commencing with the formation of a 1,3-dithiol precursor, 2,2-dimethylpropane-1,3-dithiol, followed by its oxidative cyclization to yield the target molecule. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanism.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the conversion of a suitable starting material, such as 2,2-dimethylpropane-1,3-diol, into the key intermediate, 2,2-dimethylpropane-1,3-dithiol. The subsequent stage focuses on the intramolecular oxidative cyclization of this 1,3-dithiol to form the five-membered disulfide ring of this compound.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2,2-dimethylpropane-1,3-dithiol (Precursor)

The conversion of 2,2-dimethylpropane-1,3-diol to 2,2-dimethylpropane-1,3-dithiol is a crucial first step. While various methods for the synthesis of dithiols from diols exist, a common approach involves the reaction with a thiolating agent. A representative protocol is detailed below.

Materials:

-

2,2-dimethylpropane-1,3-diol

-

Thiourea

-

Concentrated Hydrobromic Acid

-

Sodium Hydroxide

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

A mixture of 2,2-dimethylpropane-1,3-diol and thiourea is refluxed in concentrated hydrobromic acid.

-

After the reaction is complete, the mixture is cooled and neutralized with a solution of sodium hydroxide.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 2,2-dimethylpropane-1,3-dithiol.

-

The crude product can be further purified by distillation.

Synthesis of this compound (Oxidation)

The intramolecular cyclization of 2,2-dimethylpropane-1,3-dithiol to form the disulfide bond is achieved through oxidation. Various oxidizing agents can be employed for this transformation. A general method utilizing iodine is described here.

Materials:

-

2,2-dimethylpropane-1,3-dithiol

-

Iodine

-

Triethylamine

-

Chloroform

-

Sodium thiosulfate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

A solution of 2,2-dimethylpropane-1,3-dithiol in a suitable organic solvent, such as chloroform, is prepared.

-

A solution of iodine in the same solvent is added dropwise to the dithiol solution, often in the presence of a base like triethylamine to neutralize the HI formed. The reaction is typically carried out under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a sodium thiosulfate solution to remove excess iodine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude this compound.

-

Purification is typically achieved by column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that specific yields can vary depending on the exact reaction conditions and purification methods employed.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₀S₂ |

| Molecular Weight | 134.27 g/mol |

| CAS Number | 58384-57-9 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃) | Specific shifts for the methyl and methylene protons would be observed. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to the quaternary carbon, methyl carbons, and methylene carbons would be present. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 134, along with characteristic fragmentation patterns. |

Note: Detailed, experimentally verified spectroscopic data for this compound is not widely available in the public domain. The information provided is based on the expected chemical structure.

Reaction Mechanism and Visualization

The oxidation of 2,2-dimethylpropane-1,3-dithiol to this compound proceeds via the formation of a disulfide bond. The mechanism with an oxidant like iodine is believed to involve the formation of a sulfenyl iodide intermediate, which then undergoes an intramolecular nucleophilic attack by the second thiol group.

Caption: Proposed mechanism for the oxidation of 2,2-dimethylpropane-1,3-dithiol.

Conclusion

The synthesis of this compound from 1,3-dithiol precursors is a feasible two-step process that can be accomplished using standard organic chemistry techniques. The key steps involve the formation of 2,2-dimethylpropane-1,3-dithiol and its subsequent oxidative cyclization. While general protocols are available, further optimization of reaction conditions may be necessary to achieve high yields and purity. The information and protocols provided in this guide serve as a solid foundation for researchers and professionals in the field of drug development and chemical synthesis.

An In-depth Technical Guide to the Chemical Profile and Structure of 3,3-Dimethyl-1,2-dithiolane

This technical guide provides a comprehensive overview of the chemical profile, structure, and synthesis of 3,3-Dimethyl-1,2-dithiolane. The information is intended for researchers, scientists, and drug development professionals, with a focus on delivering precise data and methodologies.

Chemical Profile and Identifiers

This compound is an organosulfur heterocyclic compound. It belongs to the class of 1,2-dithiolanes, which are characterized by a five-membered ring containing a disulfide bond. This structural feature, particularly the constrained dihedral angle of the disulfide bond, imparts unique chemical reactivity to this class of molecules.

Table 1: Chemical Identifiers for this compound

| Identifier Type | Value | Source |

|---|---|---|

| CAS Number | 58384-57-9 | PubChem[1], FooDB |

| PubChem CID | 6453614 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1], FooDB |

| Molecular Formula | C5H10S2 | NIST WebBook[2], PubChem[1] |

| InChI | InChI=1S/C5H10S2/c1-5(2)3-4-6-7-5/h3-4H2,1-2H3 | NIST WebBook[2], PubChem[1] |

| InChIKey | LFHJFWOMFQJUBC-UHFFFAOYSA-N | NIST WebBook[2], PubChem[1] |

| Canonical SMILES | CC1(CCSS1)C | PubChem[1], CAS Common Chemistry[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source and Notes |

|---|---|---|

| Molecular Weight | 134.263 g/mol | NIST WebBook[2] |

| Monoisotopic Mass | 134.02239267 Da | PubChem[1] (Computed) |

| Boiling Point | 68 °C at 14 Torr | CAS Common Chemistry[3] |

| Water Solubility | 0.37 g/L | FooDB (Predicted by ALOGPS) |

| logP (Octanol/Water) | 2.4 | FooDB (Predicted by ALOGPS) |

| Topological Polar Surface Area | 50.6 Ų | PubChem[1] (Computed) |

| Hydrogen Bond Acceptor Count | 0 | FooDB (Predicted by ChemAxon) |

Structure and Classification

This compound is classified as an aliphatic heteromonocyclic compound. The core structure is a 1,2-dithiolane ring, which is a five-membered saturated ring containing three carbon atoms and two adjacent sulfur atoms. In this specific molecule, two methyl groups are attached to the carbon atom at position 3.

The parent compound, 1,2-dithiolane, is found in nature in various substituted forms, the most well-known being lipoic acid.[4] Analogs of 1,2-dithiolane, such as nereistoxin, have been the basis for the development of insecticides.[3][4]

Experimental Protocols

While a specific protocol for this compound was not detailed in the surveyed literature, a general and modern one-step synthesis for producing substituted 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers has been reported and is presented here as a representative methodology.[2][5][6]

Protocol: One-Step Synthesis of 1,2-Dithiolanes via Bromine-Induced Ring Closure

This protocol describes a general method for the synthesis of functionalized 1,2-dithiolanes from their corresponding 1,3-bis-tert-butyl thioethers.[2][7]

Materials:

-

Substituted 1,3-bis-tert-butyl thioether (1 equivalent)

-

Hydrated silica gel (prepared by mixing silica gel with deionized water in a 2:1 wt/wt ratio)

-

Dichloromethane (DCM), anhydrous

-

Bromine (Br2) solution (0.3 M in DCM)

-

Methyl acrylate

-

Saturated aqueous sodium thiosulfate (Na2S2O3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

To a round-bottom flask, add the 1,3-bis-tert-butyl thioether substrate (1 equiv.) and hydrated silica gel. The amount of silica gel should be approximately 2 grams per mmol of the thioether substrate.[7]

-

Add anhydrous DCM to achieve a final substrate concentration of 0.05 M.[7]

-

Stir the suspension vigorously at room temperature.

-

Slowly add the 0.3 M Br2 solution in DCM dropwise to the reaction mixture. Continue the addition until a faint brown color persists, which indicates the consumption of the starting material. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[7]

-

Once the reaction is complete, filter the mixture through a fritted funnel to remove the silica gel.

-

To the filtrate, add methyl acrylate (10 equivalents) to quench any excess bromine.

-

Wash the organic solution sequentially with saturated aqueous Na2S2O3, deionized water, and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.[2]

Proposed Reaction Workflow:

Caption: Workflow for the one-step synthesis of 1,2-dithiolanes.

Spectroscopic Data

Table 3: 1H and 13C NMR Chemical Shifts Note: The following table is a template. Specific chemical shift values (δ) in ppm for this compound are not available in the cited literature. Data for other substituted 1,2-dithiolanes have been reported.[8][9]

| Nucleus | Position | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in ppm |

| 1H NMR | -CH2- (C4) | (Not Available) | (Not Available) | (Not Available) |

| -CH2- (C5) | (Not Available) | (Not Available) | (Not Available) | |

| -CH3 (on C3) | (Not Available) | (Not Available) | (Not Available) | |

| 13C NMR | C3 | (Not Available) | (Not Available) | |

| C4 | (Not Available) | (Not Available) | ||

| C5 | (Not Available) | (Not Available) | ||

| -CH3 | (Not Available) | (Not Available) |

Table 4: Mass Spectrometry Fragmentation Data Note: The following table is a template. Specific m/z values for this compound are not available in the cited literature. The fragmentation of the molecular ion (M+) is expected to be a key feature.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 134 | [C5H10S2]+• (Molecular Ion) | (Not Available) |

| (Not Available) | (Fragment 1) | (Not Available) |

| (Not Available) | (Fragment 2) | (Not Available) |

Biological Activity and Mechanism of Action

While the specific biological activities of this compound are not extensively documented, several related 1,2-dithiolane-containing natural products and their synthetic analogs exhibit significant biological effects. For example, nereistoxin, which is N,N-dimethyl-1,2-dithiolan-4-amine, and its derivatives (e.g., cartap, bensultap) are known for their insecticidal properties.[3][4]

The mechanism of action for these nereistoxin analogs involves the blockade of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[3][10] These compounds act as non-competitive antagonists, effectively inhibiting the ion channel associated with the nAChR. This prevents the neurotransmitter acetylcholine from exerting its effect, leading to paralysis and death of the insect.

Logical Diagram: Proposed Mechanism of Action for Nereistoxin Analogs

Caption: Mechanism of nAChR antagonism by 1,2-dithiolane analogs.

References

- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nereistoxin - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Natural Occurrence of 3,3-Dimethyl-1,2-dithiolane in Food Products: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-1,2-dithiolane is a cyclic disulfide compound that has been identified as a volatile component in certain food products, contributing to their overall aroma profile. This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of this compound in foods, with a particular focus on its detection in coffee. This document summarizes the available data on its presence, outlines detailed experimental protocols for its analysis, and explores its likely formation pathways during food processing. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are interested in the study of sulfur-containing volatile compounds.

Introduction

Volatile sulfur compounds (VSCs) play a crucial role in the aroma and flavor of a wide variety of food products. Among these, cyclic disulfides such as this compound are of interest due to their potent and often unique sensory characteristics. While the presence of various dithiolane derivatives is well-documented in some foods, such as asparagusic acid in asparagus, the specific natural occurrence of this compound has been less extensively studied. This guide aims to consolidate the existing knowledge on this compound in food matrices.

Natural Occurrence in Food Products

The available scientific literature indicates that this compound has been primarily detected in coffee. However, a notable gap exists in the quantitative analysis of this compound.

Table 1: Documented Occurrence of this compound in Food Products

| Food Product | Presence Detected | Quantitative Data | Reference(s) |

| Arabica Coffee (Coffea arabica) | Yes | Not Quantified | |

| Robusta Coffee (Coffea canephora) | Yes | Not Quantified |

As indicated in Table 1, while the presence of this compound has been confirmed in both Arabica and Robusta coffee, to date, no studies have reported its specific concentration. This highlights a need for further quantitative research to understand the levels at which this compound occurs and its potential impact on coffee aroma.

Formation Pathways

The formation of this compound in food products is believed to occur primarily through the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that takes place during thermal processing, such as the roasting of coffee beans. The likely precursors for the formation of this specific dithiolane are sulfur-containing amino acids (e.g., cysteine, methionine) and carbonyl compounds derived from the degradation of sugars.

Figure 1: General Maillard reaction pathway leading to sulfur compounds.

The diagram above illustrates the general sequence of the Maillard reaction, which is a key process in the formation of flavor and aroma compounds in thermally processed foods. Sulfur-containing compounds, including this compound, are formed through the interaction of sulfur-containing amino acids and sugar degradation products.

Experimental Protocols

The analysis of volatile sulfur compounds like this compound in complex food matrices such as coffee requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method employed for this purpose. Headspace solid-phase microextraction (HS-SPME) is a widely used sample preparation technique for the extraction and concentration of volatile and semi-volatile compounds from the sample matrix prior to GC-MS analysis.

Representative Protocol: Analysis of Volatile Sulfur Compounds in Roasted Coffee by HS-SPME-GC-MS

This protocol is a representative method that can be adapted for the qualitative and quantitative analysis of this compound in roasted coffee beans.

4.1.1. Materials and Reagents

-

Roasted coffee beans

-

Deionized water

-

Sodium chloride (NaCl)

-

Internal standard (e.g., a deuterated analog of the target analyte or a structurally similar compound not present in the sample)

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

4.1.2. Instrumentation

-

Gas chromatograph equipped with a mass selective detector (GC-MS)

-

SPME-compatible autosampler

-

Capillary GC column suitable for volatile sulfur compound analysis (e.g., DB-WAX or equivalent)

4.1.3. Sample Preparation

-

Grind roasted coffee beans to a consistent particle size.

-

Weigh 2.0 g of ground coffee into a 20 mL headspace vial.

-

Add 5.0 mL of deionized water and 1.0 g of NaCl to the vial.

-

Spike the sample with a known amount of the internal standard solution.

-

Immediately seal the vial with a magnetic screw cap.

4.1.4. HS-SPME Procedure

-

Place the sealed vial in the autosampler tray.

-

Equilibrate the sample at a specific temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) with agitation.

-

Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

-

Retract the fiber into the needle.

4.1.5. GC-MS Analysis

-

Transfer the SPME fiber to the GC injection port.

-

Desorb the analytes from the fiber in the hot injector (e.g., 250 °C) for a specified time (e.g., 5 minutes) in splitless mode.

-

Start the GC temperature program. A typical program might be: initial temperature of 40 °C held for 3 minutes, ramp to 240 °C at 5 °C/min, and hold for 5 minutes.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.

4.1.6. Data Analysis

-

Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

-

For quantification, create a calibration curve using standards of known concentrations of this compound and the internal standard. Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Figure 2: Workflow for HS-SPME-GC-MS analysis of volatile compounds.

This diagram outlines the key steps involved in the analysis of volatile compounds in a food matrix using Headspace Solid-Phase Microextraction followed by Gas Chromatography-Mass Spectrometry.

Conclusion and Future Perspectives

This compound is a naturally occurring volatile sulfur compound that has been identified in coffee. While its presence is documented, there is a clear lack of quantitative data regarding its concentration in various food products. The Maillard reaction during thermal processing is the most probable pathway for its formation. The analytical methodology of HS-SPME-GC-MS provides a robust platform for the future quantification of this compound.

For researchers and professionals in drug development, understanding the natural occurrence and formation of such bioactive compounds in the human diet can be of interest. Further research is warranted to:

-

Quantify the concentration of this compound in a wider range of food products.

-

Elucidate the specific precursor molecules and reaction kinetics for its formation during food processing.

-

Investigate the sensory properties and potential biological activities of this compound.

Addressing these research gaps will provide a more complete understanding of the role and significance of this and other cyclic disulfides in food science and potentially in human health.

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted 1,2-Dithiolanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical characteristics of substituted 1,2-dithiolanes, a class of sulfur-containing heterocyclic compounds. Particular emphasis is placed on their unique reactivity, which stems from the inherent strain within the five-membered ring structure. This document summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a vital resource for professionals in research and drug development.

Introduction to 1,2-Dithiolanes

1,2-Dithiolanes are organosulfur compounds featuring a five-membered ring containing a disulfide bond (-S-S-). This structural motif is found in several important naturally occurring molecules, including the essential metabolic cofactor lipoic acid and asparagusic acid, which is found in asparagus.[1][2] The defining characteristic of the 1,2-dithiolane ring is the significant ring strain imposed on the disulfide bond, which forces the C-S-S-C dihedral angle to be much smaller (less than 35°) than that of linear disulfides (around 90°).[3] This geometric constraint leads to a weaker S-S bond, making these compounds highly susceptible to nucleophilic attack and reduction, a property that is central to their biological function and their application in drug delivery and materials science.[3][4]

Physical Properties of Substituted 1,2-Dithiolanes

The physical properties of substituted 1,2-dithiolanes are influenced by the nature of their substituents and the inherent properties of the dithiolane ring. The strained disulfide bond gives rise to a characteristic UV absorbance maximum at longer wavelengths compared to unstrained disulfides.

Table 1: Physical Properties of Key 1,2-Dithiolane Derivatives

| Compound Name | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| (R)-Lipoic Acid | 5-[(3R)-dithiolan-3-yl]pentanoic acid | 206.33[5] | 60.5[6] | 162.5[6] | - |

| Asparagusic Acid | 1,2-dithiolane-4-carboxylic acid | 150.21[7] | 75.7–76.5[7] | 323.9[7] | 1.50[7] |

| 1,2-Dithiolane | (unsubstituted) | 106.20[1] | - | - | - |

Table 2: Spectroscopic and Structural Data for 1,2-Dithiolane Derivatives

| Compound/Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | UV-Vis λmax (nm) | S-S Bond Length (Å) | CSSC Dihedral Angle (°) |

| 1,2-Dithiolane | C3-H, 3.36; C4-H, 2.09; C5-H, 3.36[8] | C3, 41; C4, 56; C5, 41[8] | ~330 | - | < 35[3] |

| C12DL | - | - | - | ~2.06[3] | 35.2[3] |

| DiMeDL | - | - | 354[3] | ~2.06[3] | 23.4[3] |

Note: C12DL and DiMeDL are synthetic derivatives described in recent literature, highlighting the impact of substitution on the ring's properties.[3]

The geometry of the 1,2-dithiolane ring profoundly affects its properties. X-ray crystallography has revealed that the S-S bond length in these rings is elongated (around 2.06 Å) compared to linear disulfides (typically ~2.03 Å).[3] The small CSSC dihedral angle leads to repulsion between the lone pairs of electrons on the sulfur atoms, weakening the S-S bond and increasing the ring strain.[3] This strain energy has been calculated to be significantly higher than in the corresponding six-membered 1,2-dithiane ring.[3][9]

Chemical Properties and Reactivity

The chemistry of 1,2-dithiolanes is dominated by the reactivity of the strained disulfide bond.

-

Redox Chemistry : 1,2-dithiolanes are readily reduced to their corresponding open-chain 1,3-dithiols. For example, lipoic acid is reduced to dihydrolipoic acid (DHLA), which is its biologically active form.[10] This reduction can be achieved using various reducing agents, including cellular thiols like glutathione and enzymes such as thioredoxin reductase.[11][12] Conversely, 1,3-dithiols can be oxidized to form the 1,2-dithiolane ring.[3][9]

-

Ring-Opening Reactions : Due to the high ring strain, the disulfide bond is susceptible to nucleophilic attack.[4][8] Strong nucleophiles, such as thiolates, Grignard reagents, and organolithium compounds, can readily open the ring.[8] This rapid thiol-disulfide exchange is a key feature exploited in applications like cellular uptake, where the dithiolane moiety reacts with thiols on the cell surface.[11][13]

-

Polymerization : Some unsubstituted or minimally substituted 1,2-dithiolanes are unstable and prone to ring-opening polymerization to form polydisulfides.[1][3] This tendency can be mitigated by introducing bulky substituents on the carbon backbone.[3]

-

Alkylation : The sulfur atoms in the 1,2-dithiolane ring are nucleophilic and can be alkylated with reagents like alkyl halides to form 1,2-dithiolium salts.[8]

Experimental Protocols

A. General Synthesis of Substituted 1,2-Dithiolanes

A common and modern approach for synthesizing functionalized 1,2-dithiolanes involves the oxidative cyclization of 1,3-dithiols. A recently developed one-step method provides an efficient route from 1,3-bis-tert-butyl thioethers.[3][14]

Protocol: One-Step Synthesis from 1,3-bis-tert-butyl thioethers [3][9]

-

Starting Material Preparation : Synthesize the desired 1,3-bis-tert-butyl thioether substrate through standard organic chemistry methods. These precursors are often designed with a hydroxyl group to allow for downstream functionalization.

-

Dissolution : Dissolve the 1,3-bis-tert-butyl thioether substrate in a suitable solvent, such as dichloromethane (DCM), at room temperature.

-

Reaction Initiation : Add a solution of bromine (Br₂) in DCM dropwise to the stirred solution of the thioether. The reaction is typically rapid and proceeds to completion within minutes.

-

Quenching : Upon completion (monitored by TLC), quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Extraction and Purification : Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure substituted 1,2-dithiolane.

Protocol: Synthesis of Asparagusic Acid [7]

A laboratory synthesis for asparagusic acid has been established, starting from diethyl malonate.

-

Formation of β,β'-diiodoisobutyric acid : Treat diethyl bis(hydroxymethyl)malonate with hydroiodic acid. This step results in decarboxylation and ester hydrolysis to yield β,β'-diiodoisobutyric acid.

-

Dithiol Formation : React the diiodo compound sequentially with sodium trithiocarbonate (Na₂CS₃) and then sulfuric acid to produce dihydroasparagusic acid (the dithiol form).

-

Oxidative Cyclization : Oxidize the dihydroasparagusic acid with hot dimethyl sulfoxide (DMSO) to yield the final product, asparagusic acid (1,2-dithiolane-4-carboxylic acid).

B. Thiol-Disulfide Exchange Assay

This protocol can be used to assess the reactivity of a 1,2-dithiolane derivative with a thiol, such as glutathione (GSH).

-

Reagent Preparation : Prepare stock solutions of the 1,2-dithiolane probe (e.g., 10 mM in DMSO) and a thiol reductant (e.g., 100 mM GSH in a suitable aqueous buffer, pH 7.4).

-

Reaction Setup : In a microplate well or cuvette, add the aqueous buffer. Add the 1,2-dithiolane stock solution to achieve the desired final concentration (e.g., 10 µM).

-

Initiation and Monitoring : Initiate the reaction by adding the GSH stock solution to the desired final concentration (e.g., 1 mM). Immediately begin monitoring the reaction using a spectrophotometer or fluorometer. The ring-opening of the dithiolane can be followed by monitoring the change in absorbance at a characteristic wavelength (e.g., ~330 nm for the disulfide bond) or by using a fluorogenic dithiolane probe.[12]

-

Data Analysis : Record the signal over time. The rate of the reaction can be determined from the initial slope of the kinetic trace, providing a quantitative measure of the dithiolane's reactivity.

Biological Significance and Signaling Pathways

Substituted 1,2-dithiolanes play crucial roles in biology and have been explored for various biomedical applications.

A. Lipoic Acid as an Enzymatic Cofactor

The (R)-enantiomer of α-lipoic acid is an essential cofactor for several mitochondrial multienzyme complexes involved in aerobic metabolism.[10][15] It is covalently attached to a specific lysine residue of the E2 subunit (dihydrolipoyl transacetylase) of these complexes. Its function is to transfer acyl groups between the E1 and E3 subunits.

Caption: Role of Lipoic Acid in the Pyruvate Dehydrogenase (PDH) Complex.

B. Thiol-Mediated Cellular Uptake

The high reactivity of the 1,2-dithiolane ring towards thiols has been harnessed as a strategy for delivering molecular cargo into cells. This process, known as thiol-mediated uptake, is thought to involve a cascade of thiol-disulfide exchange reactions, starting with thiols on the cell surface and continuing across the cell membrane.[11][13]

Caption: General mechanism of 1,2-dithiolane mediated cellular uptake.

C. Interaction with Thioredoxin Reductase (TrxR)

There has been significant interest in 1,2-dithiolanes as substrates or inhibitors of thioredoxin reductase (TrxR), an enzyme often overexpressed in cancer cells.[16][17] However, recent studies suggest that while some specific derivatives may show activity, the 1,2-dithiolane moiety itself is not a specific pharmacophore for TrxR and can be nonspecifically reduced by a wide range of cellular thiols.[11][18] The inhibitory activity of certain 1,2-dithiolane-containing compounds against TrxR is often attributed to other functional groups within the molecule, such as a Michael acceptor, rather than the dithiolane ring itself.[16][18]

References

- 1. 1,2-Dithiolane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alpha Lipoic acid | C8H14O2S2 | CID 864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lipoic acid | C8H14O2S2 | CID 6112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Asparagusic acid - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Properties, Chemical Reactivity, Reactions of 1,2-Dithiolane_Chemicalbook [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Asparagusic Acid - A Unique Approach toward Effective Cellular Uptake of Therapeutics: Application, Biological Targets, and Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Lipoic acid - Wikipedia [en.wikipedia.org]

- 16. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Spectroscopic Profile of 3,3-Dimethyl-1,2-dithiolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,3-Dimethyl-1,2-dithiolane. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions and data from analogous structures to offer a detailed characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document also outlines standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Triplet (t) | 2H | -S-CH₂ -CH₂- |

| ~2.0 - 2.2 | Triplet (t) | 2H | -S-CH₂-CH₂ - |

| ~1.4 | Singlet (s) | 6H | -C(CH₃ )₂- |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~50 - 55 | C (CH₃)₂ |

| ~40 - 45 | -S-C H₂-CH₂- |

| ~30 - 35 | -S-CH₂-C H₂- |

| ~25 - 30 | -C(C H₃)₂ |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1465-1450 | Medium | C-H bend (CH₂) |

| 1380-1365 | Medium | C-H bend (gem-dimethyl) |

| 550-450 | Weak | S-S stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 119 | Moderate | [M - CH₃]⁺ |

| 102 | Moderate | [M - S]⁺ |

| 68 | High | [C₅H₈]⁺ |

| 56 | High | [C₄H₈]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound.

Instrumentation:

-

A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters:

-

Spectral width: 12-16 ppm

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Spectral width: 200-220 ppm

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse angle: 45 degrees

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Reference the spectra to the TMS signal.

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Identify the chemical shifts of the signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Inject 1 µL of the sample solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms).

-

The separated components elute from the GC and enter the MS ion source.

-

Typical GC parameters:

-

Injector temperature: 250 °C

-

Oven temperature program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

-

Carrier gas: Helium

-

-

Typical MS parameters:

-

Ionization mode: Electron Ionization (EI)

-

Electron energy: 70 eV

-

Mass range: m/z 40-400

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

ring strain and stability of the 1,2-dithiolane ring system

An In-depth Technical Guide to the Ring Strain and Stability of the 1,2-Dithiolane Ring System

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2-dithiolane is a five-membered heterocyclic compound containing a disulfide bond. This ring system is a prominent feature in several biologically significant natural products, including the metabolic cofactor α-lipoic acid and the plant-derived asparagusic acid. The inherent geometric constraints of the five-membered ring impose significant strain on the disulfide bond, rendering it substantially more reactive than its linear counterparts. This unique reactivity profile makes the 1,2-dithiolane moiety a subject of intense research, particularly in the fields of materials science for the development of dynamic polymers and in drug development for creating targeted delivery systems and redox-active therapeutic agents.[1][2] This guide provides a detailed technical overview of the structural and energetic properties of the 1,2-dithiolane ring, focusing on the interplay between ring strain and chemical stability, and offers insights into the experimental methodologies used to study these systems.

Ring Strain in the 1,2-Dithiolane System

The stability of any cycloalkane is influenced by a combination of angle strain, torsional strain, and transannular (steric) strain.[3][4] In the 1,2-dithiolane ring, these factors, particularly the torsional strain around the disulfide bond, result in a system of elevated potential energy.

Geometric Properties and Strain Analysis

The defining feature of the 1,2-dithiolane ring is its constrained C-S-S-C dihedral angle. Unlike linear disulfides which preferentially adopt a dihedral angle of approximately 90° to minimize repulsion between the lone pairs on the sulfur atoms, the five-membered ring forces this angle into a much more acute conformation, typically below 35°.[5] This enforced planarity leads to a significant overlap of the non-bonding sulfur p-orbitals, resulting in a destabilizing four-electron repulsion.[5] This electronic effect not only weakens the S-S bond but also elongates it compared to unstrained disulfides.[5] The estimated strain energy of the 1,2-dithiolane ring is reported to be at least 6.5 kcal/mol, with some estimates placing it closer to 11 kcal/mol.[6]

Data Presentation: Geometric and Energetic Properties

The following table summarizes the key quantitative data related to the geometry and strain of the 1,2-dithiolane ring compared to a typical acyclic disulfide.

| Parameter | 1,2-Dithiolane Ring System | Acyclic (Linear) Disulfide (Reference) |

| S-S Bond Length | ~2.06 Å[5][7] | ~2.03 Å[5] |

| C-S-S-C Dihedral Angle (φ) | < 35° (e.g., 23.4° to 35.2°)[5][7] | ~90°[5] |

| Strain Energy | ≥ 6.5 kcal/mol[6] | ~0 kcal/mol (by definition) |

| UV-Vis Absorbance (λmax) | ~330 nm[6][8] | Typically < 280 nm |

Stability and Reactivity

The concepts of thermodynamic and kinetic stability are crucial for understanding the behavior of chemical systems.[9] Thermodynamic stability relates to the energy difference between reactants and products at equilibrium, while kinetic stability pertains to the rate at which a reaction proceeds.[9][10] The significant ring strain in 1,2-dithiolanes renders them thermodynamically less stable and kinetically more labile compared to linear disulfides.

Factors Influencing Stability

-

Reduction and Oxidation: The weakened disulfide bond is susceptible to reduction by various chemical and biological reducing agents, such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and cellular thiols like glutathione (GSH), to yield the corresponding acyclic 1,3-dithiol.[8][11][12] This redox activity is reversible, and the dithiol can be oxidized back to the cyclic disulfide.

-

Thiol-Disulfide Exchange: The high reactivity of the 1,2-dithiolane ring makes it highly prone to thiol-disulfide exchange reactions. This process is initiated by the nucleophilic attack of a thiol on one of the sulfur atoms, leading to ring opening.[5] This property is fundamental to its role in biological systems and its application in dynamic covalent chemistry.[13]

-

Polymerization: A common consequence of the instability of 1,2-dithiolanes is their tendency to undergo spontaneous ring-opening polymerization, especially during purification or storage.[5][7] This process is often initiated by trace amounts of thiols.[1]

-

Photochemical Reactivity: The S-S bond in 1,2-dithiolanes can be cleaved by UV light, leading to the formation of diradicals that can initiate polymerization or other reactions.[14]

Data Presentation: Reactivity Parameters

| Reaction Type | Reagents/Conditions | Outcome |

| Reduction | TCEP, DTT, Zn/HCl, NaBH4 | Ring opening to form 1,3-dithiol[8][12] |

| Thiol-Disulfide Exchange | Cellular thiols (e.g., GSH) | Ring opening and formation of mixed disulfides[11][13] |

| Alkylation | Alkyl halides | Attack on sulfur to form 1,2-dithiolium salts[12] |

| Nucleophilic Attack | Grignard reagents, Alkyl lithium | Ring opening[12] |

| Polymerization | Spontaneous or thiol-initiated | Formation of polydisulfides[1][5] |

Biological Significance and Applications

The unique reactivity of the 1,2-dithiolane ring is exploited in nature and in the laboratory.

-

Natural Products: In α-lipoic acid, the ring is central to its role as a cofactor in acyl transfer reactions and as an antioxidant. The redox cycling between the oxidized (dithiolane) and reduced (dithiol) forms is key to its function.

-

Drug Delivery and Cellular Probes: The propensity of 1,2-dithiolanes to undergo rapid thiol-disulfide exchange with cell-surface thiols is used to enhance the cellular uptake of molecular cargo.[13] However, while some probes based on this moiety have been reported as highly selective for enzymes like thioredoxin reductase (TrxR), other studies suggest they are opened non-specifically by a wide range of cellular thiols, a point of ongoing debate in the field.[13][15][16]

Mandatory Visualizations

Caption: Workflow for the synthesis of 1,2-dithiolanes.

Caption: Redox cycling of the 1,2-dithiolane ring system.

Caption: Thiol-disulfide exchange pathway for 1,2-dithiolanes.

Experimental Protocols

Protocol: Synthesis of a 4-Hydroxy-1,2-dithiolane Derivative

This protocol is adapted from a modern, single-step synthesis from 1,3-bis-tert-butyl thioether precursors.[5]

-

Preparation of Substrate: Synthesize the required 1,3-bis-tert-butyl thioether by reacting the corresponding 1,3-dihalide precursor with tert-butylthiol in the presence of a base like K₂CO₃ in DMF at room temperature. Purify the thioether product.

-

Cyclization Reaction:

-

Dissolve the 1,3-bis-tert-butyl thioether substrate in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (Br₂) in DCM dropwise to the stirred solution. The amount of Br₂ is typically 2.0 to 2.5 equivalents.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the pure 4-hydroxy-1,2-dithiolane derivative. Note that some derivatives may be prone to auto-polymerization during purification.[5]

-

Protocol: Characterization by Reductive Cleavage and HPLC Analysis

This protocol confirms the presence of the 1,2-dithiolane ring by observing its reduction.[8]

-

Sample Preparation: Prepare a solution of the purified 1,2-dithiolane compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Initial HPLC Analysis:

-

Inject an aliquot of the sample onto a reverse-phase HPLC system (e.g., C18 column).

-

Run a suitable gradient of solvents (e.g., water and acetonitrile, both containing 0.1% TFA).

-

Monitor the elution profile using a UV detector at two wavelengths: a standard wavelength for aromatic systems if present (e.g., 220 nm or 254 nm) and at 330 nm to specifically detect the weak absorbance of the disulfide bond.

-

Record the retention time of the peak corresponding to the intact 1,2-dithiolane.

-

-

Reductive Cleavage:

-

To a separate aliquot of the sample solution, add a reducing agent such as TCEP from a stock solution to a final concentration of ~10 mM.

-

Allow the reaction to proceed for 15-30 minutes at room temperature.

-

-

Post-Reduction HPLC Analysis:

-

Inject the TCEP-treated sample onto the HPLC using the same method as in step 2.

-

Confirmation: The successful reduction of the 1,2-dithiolane to the more polar 1,3-dithiol will be confirmed by the disappearance or significant decrease of the original peak and the appearance of a new peak at a different (typically earlier) retention time. The absorbance at 330 nm should disappear for the new peak.

-

Conclusion

The 1,2-dithiolane ring system is a fascinating chemical entity whose properties are dominated by significant inherent ring strain. This strain lowers its thermodynamic stability and enhances its kinetic reactivity, particularly towards nucleophiles and reducing agents. These characteristics make it a versatile tool in chemical biology and materials science, enabling the design of stimuli-responsive materials and advanced drug delivery systems. A thorough understanding of the delicate balance between its strained structure and its reactivity is paramount for researchers aiming to harness the unique potential of this five-membered disulfide ring.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of 1,2-dithiolane derivatives and evaluation of their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Synthesis and Characterization of 1,2-Dithiolane Modified Self-Assembling Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Properties, Chemical Reactivity, Reactions of 1,2-Dithiolane_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. 1,2-Dithiolane/yne photopolymerizations to generate high refractive index polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01337A [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of the Disulfide Bond in 3,3-Dimethyl-1,2-dithiolane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3-dimethyl-1,2-dithiolane moiety is a five-membered cyclic disulfide characterized by significant ring strain, which profoundly influences the reactivity of its disulfide bond. This technical guide provides a comprehensive overview of the core chemical principles governing the reactivity of this compound. It delves into the thermodynamics and kinetics of its disulfide bond, explores key reactions such as thiol-disulfide exchange and ring-opening polymerization, and presents detailed experimental protocols for its synthesis. Furthermore, this guide discusses the potential implications of its reactivity in the context of drug development, drawing parallels with the well-studied analogue, lipoic acid, and its role in cellular signaling pathways.

Introduction

Cyclic disulfides are pivotal structural motifs in numerous biologically active molecules and have garnered considerable interest in the field of drug development. The 1,2-dithiolane ring system, in particular, is subject to significant torsional and bond-angle strain, rendering the disulfide bond more susceptible to cleavage compared to its linear counterparts. The presence of gem-dimethyl groups at the C3 position in this compound further modulates its reactivity profile. Understanding the nuances of this reactivity is crucial for harnessing its potential in therapeutic design and for the development of novel covalent adaptable networks. This guide aims to provide a detailed technical resource for researchers exploring the chemistry and applications of this compound.

Physicochemical and Reactivity Data

The reactivity of the disulfide bond in this compound is intrinsically linked to its structural and electronic properties. The inherent ring strain of the 1,2-dithiolane ring weakens the S-S bond, making it more susceptible to nucleophilic attack and reduction.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀S₂ | [2] |

| Molecular Weight | 134.26 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| CAS Number | 58384-57-9 | [2] |

Table 2: Quantitative Reactivity Data (Estimated and Comparative)

| Parameter | Value | Notes |

| Standard Reduction Potential (E°') | ~ -0.32 V | Estimated based on the value for the analogous lipoic acid/dihydrolipoic acid redox pair. This value indicates a strong reducing potential. |

| Thiol-Disulfide Exchange Rate Constant (k) | 10⁻¹ - 10¹ M⁻¹s⁻¹ (uncatalyzed) | This is a general range for non-catalyzed thiol-disulfide exchange reactions at neutral pH.[3][4] The specific rate for this compound may be influenced by steric hindrance from the gem-dimethyl groups.[5] |

| Ring Strain Energy | High (qualitative) | The five-membered ring imposes a low dihedral angle on the C-S-S-C bond, leading to significant torsional strain and a weaker S-S bond compared to linear disulfides.[1][6] |

Key Reactions of the Disulfide Bond

The strained disulfide bond of this compound is the focal point of its reactivity, undergoing several key transformations.

Thiol-Disulfide Exchange

A fundamental reaction of disulfides is the exchange with a thiol, proceeding via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond.[7] This reversible reaction is crucial in many biological processes and is a key consideration in the design of disulfide-containing drugs. The general mechanism is as follows:

Caption: Thiol-Disulfide Exchange Mechanism.

The rate of this reaction is dependent on several factors, including the pKa of the attacking thiol, the steric accessibility of the disulfide bond, and the solvent polarity.[5][7] The gem-dimethyl groups in this compound may sterically hinder the approach of the nucleophilic thiolate, potentially slowing the reaction rate compared to unsubstituted 1,2-dithiolane.[5]

Reduction and Ring-Opening

The disulfide bond can be cleaved reductively to yield the corresponding dithiol, 2,2-dimethyl-1,3-propanedithiol. This can be achieved using various reducing agents, such as sodium borohydride or dithiothreitol (DTT). The high ring strain of the 1,2-dithiolane ring makes this process thermodynamically favorable.

Caption: Reductive Ring-Opening of this compound.

Ring-Opening Polymerization

Under certain conditions, such as exposure to heat or UV light, 1,2-dithiolanes can undergo ring-opening polymerization to form linear polydisulfides.[8] This property is of significant interest in materials science for the creation of dynamic and recyclable polymers. The polymerization is driven by the release of ring strain.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 1,2-dithiolanes involves the conversion of a 1,3-diol to a dithiol, followed by oxidation to form the cyclic disulfide.[9] The following is a generalized protocol adapted for the synthesis of this compound from 2,2-dimethyl-1,3-propanediol.

Step 1: Tosylation of 2,2-Dimethyl-1,3-propanediol

-

To a stirred solution of 2,2-dimethyl-1,3-propanediol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ditosylate.

Step 2: Formation of 2,2-Dimethyl-1,3-propanedithiol

-

Treat the ditosylate (1.0 eq) with sodium hydrosulfide (NaSH) (2.5 eq) in a suitable solvent such as DMF or ethanol.

-

Heat the reaction mixture at 60-80 °C for 4-6 hours.

-

Cool the mixture, dilute with water, and acidify with a mineral acid (e.g., HCl).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude dithiol is often used directly in the next step without further purification.

Step 3: Oxidative Cyclization to this compound

-

Dissolve the crude 2,2-dimethyl-1,3-propanedithiol in a suitable solvent (e.g., dichloromethane or methanol).

-

Add a mild oxidizing agent, such as iodine (I₂) (1.1 eq) or iron(III) chloride (FeCl₃) (catalytic amount), to the solution.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the dithiol by TLC.

-

Quench the reaction with a solution of sodium thiosulfate if iodine was used.

-

Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Caption: Synthetic workflow for this compound.

Relevance in Drug Development and Cellular Signaling

While specific studies on the biological activity of this compound are limited, the structurally related molecule, α-lipoic acid (a 1,2-dithiolane derivative), is a well-characterized antioxidant and cofactor in cellular metabolism. The reactivity of the disulfide bond in lipoic acid is central to its biological functions. It is plausible that this compound could exhibit similar, albeit modulated, biological activities.

Lipoic acid is known to influence key cellular signaling pathways, primarily through its ability to modulate the cellular redox state. Two prominent examples are the Nrf2 and insulin signaling pathways.

Nrf2 Signaling Pathway

The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles or oxidative stress, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification genes. Lipoic acid, through its redox activity, can modulate Keap1 and thereby activate the Nrf2 pathway.

Caption: Lipoic acid-mediated activation of the Nrf2 pathway.

Insulin Signaling Pathway

Lipoic acid has been shown to enhance insulin sensitivity and glucose uptake in cells. It can modulate the activity of key components of the insulin signaling cascade, such as the insulin receptor and downstream kinases like PI3K and Akt. This modulation is thought to occur, in part, through redox-sensitive mechanisms, where the thiol-disulfide status of critical cysteine residues in signaling proteins is altered.

Caption: Modulation of the insulin signaling pathway by lipoic acid.

The potential for this compound to interact with these and other cellular pathways warrants further investigation, with the understanding that its specific reactivity profile will dictate its biological effects.

Conclusion

The disulfide bond in this compound is a highly reactive functional group, a consequence of the inherent strain within the five-membered ring. This reactivity manifests in its propensity to undergo thiol-disulfide exchange, reduction, and ring-opening polymerization. While specific quantitative data for this particular molecule remains an area for further research, analogies to related compounds like lipoic acid provide valuable insights into its potential behavior and biological activities. The synthetic accessibility of this compound, coupled with the unique reactivity of its disulfide bond, makes it an intriguing scaffold for applications in drug development, materials science, and as a probe for studying redox biology. This guide provides a foundational understanding for researchers to explore and exploit the rich chemistry of this strained cyclic disulfide.

References

- 1. Synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H10S2 | CID 6453614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. gmwgroup.harvard.edu [gmwgroup.harvard.edu]

- 6. Effect of ring strain on the thiolate-disulfide exchange. A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multifunctional dithiolane monomers for multi-scale, recyclable light-driven additive manufacturing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00199D [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note & Protocol: One-Step Synthesis of 3,3-Dimethyl-1,2-dithiolane from a Thioether Precursor

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the efficient, one-step synthesis of 3,3-Dimethyl-1,2-dithiolane from its corresponding 1,3-bis-tert-butyl thioether precursor. 1,2-Dithiolanes are five-membered heterocyclic compounds whose unique reactivity, stemming from the geometric constraints and inherent strain of the disulfide bond, makes them valuable in various applications, including drug delivery, biosensors, and dynamic polymer synthesis.[1][2] Traditional syntheses often involve multi-step processes with harsh conditions that can lead to undesired side products.[1][2] This protocol adapts a recently developed method that utilizes bromine to induce a rapid, high-yield cyclization of a readily accessible thioether under mild conditions, proceeding to completion within minutes.[1][3]

Overview and Reaction Principle

The synthesis is based on the bromine-induced oxidative cyclization of a 1,3-bis-tert-butyl thioether. The reaction is presumed to proceed via a sulfonium-mediated ring closure. The key steps in the proposed mechanism are:

-

Initial formation of a sulfonium bromide intermediate.[1][2]

-

Elimination of isobutylene to generate an activated sulfenyl bromide.[1][2]

-

Intramolecular cyclization followed by a second isobutylene elimination to yield the final 1,2-dithiolane product.[1][2]

This method circumvents the limitations of traditional two-step approaches that often require the generation and subsequent oxidation of 1,3-dithiols, which can suffer from low functional group tolerance and the formation of polydisulfides.[1][2]

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section details the synthesis of the thioether precursor and its subsequent one-step conversion to this compound.

Protocol A: Synthesis of Thioether Precursor (2,2-Dimethyl-1,3-bis(tert-butylthio)propane)

The thioether precursor can be readily prepared from commercially available starting materials, such as 1,3-dibromo-2,2-dimethylpropane.

Materials:

-

1,3-Dibromo-2,2-dimethylpropane

-

tert-Butylthiol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,3-dibromo-2,2-dimethylpropane (1 equiv.) in DMF, add potassium carbonate (2.5 equiv.).

-

Slowly add tert-butylthiol (2.2 equiv.) to the stirring suspension at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, dilute the mixture with water and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure thioether precursor.

Protocol B: One-Step Synthesis of this compound

This protocol is adapted from the optimized conditions reported for the synthesis of analogous functionalized 1,2-dithiolanes.[1][4]

Materials:

-

2,2-Dimethyl-1,3-bis(tert-butylthio)propane (from Protocol A)

-

Bromine (Br₂) solution (0.3 M in Dichloromethane)

-

Hydrated silica gel (prepared by mixing silica gel and deionized water in a 2:1 wt/wt ratio)

-

Dichloromethane (DCM)

-

Methyl acrylate

-

Hexanes

Procedure:

-

In a round-bottom flask, combine the thioether precursor (1 equiv.) and hydrated silica gel (mass ratio of silica to thiol = 2 g/mmol ).

-

Add DCM to achieve a final thioether concentration of 0.05 M.

-

Cool the mixture to 0°C in an ice bath and stir vigorously.

-

Slowly add the 0.3 M bromine solution dropwise. Continue addition until a faint brown color persists and TLC analysis confirms the complete consumption of the starting material. This typically requires 1.2–1.5 equivalents of Br₂.[4]

-

Filter the reaction mixture through a fritted funnel to remove the silica gel.

-

Add methyl acrylate (10 equiv.) to the filtrate to scavenge any residual thiol impurities and stir for 2 hours at room temperature.[4]

-

Work-up and Purification: a. Reduce the volume of DCM by approximately half under reduced pressure. b. Add hexanes and repeat the evaporation. Perform this solvent-swap cycle three times, ensuring the mixture does not become too concentrated to prevent potential polymerization.[4] c. Load the crude product in hexanes onto a silica gel column. d. Perform flash column chromatography (using a hexanes/ethyl acetate gradient) to isolate the pure this compound.

Data Presentation

The following tables summarize quantitative data from the synthesis of a model compound, 4-hydroxy-4-phenyl-1,2-dithiolane (PhDL), which established the optimized reaction conditions, and the yields of various other 1,2-dithiolanes prepared using this method.[1] This data provides a strong basis for the expected outcome of the this compound synthesis.

Table 1: Optimization of Reaction Conditions for a Model Thioether [1] (Substrate: 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol)

| Entry | Oxidant (equiv.) | Additive | Solvent | Time (min) | Yield (%) |

| 1 | Br₂ (1.5) | None | DCM | 5 | 55 |

| 2 | Br₂ (1.5) | Hydrated Silica | DCM | 5 | 77 |

| 3 | Br₂ (2.2) | Hydrated Silica | DCM | 5 | 71 |

| 4 | NBS (3.0) | Hydrated Silica | DCM | 60 | 45 |

Table 2: Substrate Scope and Isolated Yields for Various 1,2-Dithiolanes [1]

| Thioether Precursor | 1,2-Dithiolane Product | Product Name | Yield (%) |

| 1,3-bis(tert-butylthio)propan-2-ol | 4-hydroxy-1,2-dithiolane | HDL | 65 |

| 1,3-bis(tert-butylthio)-2-phenylpropan-2-ol | 4-hydroxy-4-phenyl-1,2-dithiolane | PhDL | 77 |

| 1,3-bis(tert-butylthio)-2-isopropylpropan-2-ol | 4-hydroxy-4-isopropyl-1,2-dithiolane | iPrDL | 72 |

| 1,3-bis(tert-butylthio)-2-propylpropan-2-ol | 4-hydroxy-4-propyl-1,2-dithiolane | nPrDL | 68 |

| 1-(tert-butylthio)-3-((tert-butylthio)methyl)heptan-3-ol | 4-butyl-4-hydroxy-1,2-dithiolane | C4DL | 75 |

Visualizations

Caption: Experimental workflow for the one-step dithiolane synthesis.

Safety Precautions

-

Bromine is highly toxic, corrosive, and volatile. Handle the bromine solution exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations involving DCM should be performed in a fume hood.

-

The reaction is exothermic. Ensure slow, dropwise addition of the bromine solution, especially during scale-up, and maintain cooling with an ice bath.

Conclusion

The described one-step protocol offers a mild, rapid, and efficient route to this compound from a readily accessible thioether precursor. This methodology avoids the harsh conditions and multiple steps of classical approaches, providing high yields and tolerance for various functionalities, making it a valuable tool for researchers in chemistry and drug development.

References

Application Notes and Protocols for 1,2-Dithiolane Synthesis via Oxidative Cyclization

Introduction

The 1,2-dithiolane moiety is a five-membered heterocyclic ring containing a disulfide bond. This structural feature is present in various natural products, such as lipoic acid and asparagusic acid, and is of significant interest to researchers in materials science, chemical biology, and drug development.[1][2] The unique reactivity of the 1,2-dithiolane ring, which arises from the geometric strain on the sulfur-sulfur bond, has been leveraged for applications in drug delivery, reversible polymer-protein conjugation, biosensors, and the synthesis of dynamic polymer networks.[1][2][3]